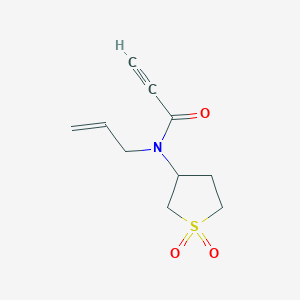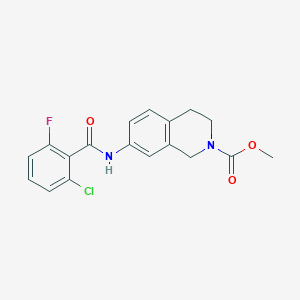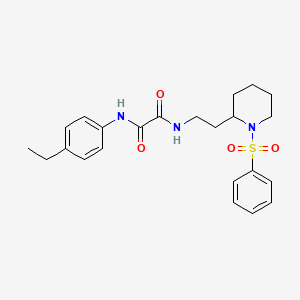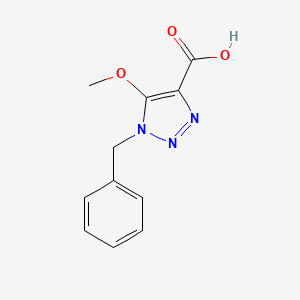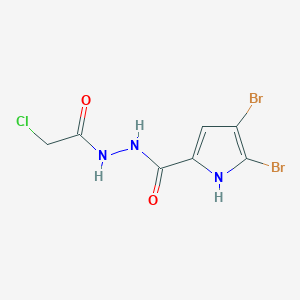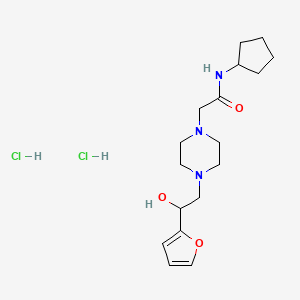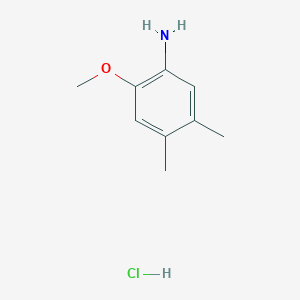
2-Methoxy-4,5-dimethylaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4,5-dimethylaniline hydrochloride, also known as DMMA hydrochloride, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of aniline and is commonly used as a reagent in organic synthesis. It has also been found to have potential applications in the field of medicine due to its ability to interact with biological systems.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride is not well understood. However, it is believed that the compound interacts with biological systems through the formation of covalent bonds with proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, which can have a variety of effects on biological processes.
Biochemical and Physiological Effects:
2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. 2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride has also been found to have antifungal and antibacterial properties, which could make it useful in the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride in lab experiments is its versatility. It can be used as a reagent in a variety of organic synthesis reactions, as well as in biological assays. However, one limitation of using 2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride is its potential toxicity. The compound has been found to be toxic to certain cell lines, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride. One potential area of research is the development of new pain medications based on the compound's analgesic properties. Another area of research is the development of new antibacterial and antifungal agents based on the compound's ability to inhibit the growth of these organisms. Additionally, further research is needed to better understand the mechanism of action of 2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride and its potential interactions with biological systems.
Méthodes De Synthèse
The synthesis of 2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride involves the reaction of 2-methoxy-4,5-dimethylaniline with hydrochloric acid. This reaction leads to the formation of 2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride as a white crystalline solid. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals. 2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride has also been used as a starting material for the synthesis of other derivatives of aniline.
Propriétés
IUPAC Name |
2-methoxy-4,5-dimethylaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-6-4-8(10)9(11-3)5-7(6)2;/h4-5H,10H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYLDMBMHMVSHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4,5-dimethylaniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2394075.png)
![(E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2394076.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2394077.png)

